BenchChemオンラインストアへようこそ!

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Physicochemical profiling Drug-likeness CNS permeability

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-03-2) is a disubstituted pyrazole derivative with molecular formula C₈H₁₀ClN₅ and a molecular weight of 211.65 g/mol. The compound features a 4-chloro-1H-pyrazol-3-amine core N¹-alkylated with a 1-methyl-1H-pyrazol-4-ylmethyl group, yielding a scaffold with one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 61.7 Ų, and a predicted XLogP3 of 0.4.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
CAS No. 1004452-03-2
Cat. No. B3197258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
CAS1004452-03-2
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN2C=C(C(=N2)N)Cl
InChIInChI=1S/C8H10ClN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)
InChIKeyURIVTZZNPMZCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-03-2): Core Structural Identity and Procurement-Relevant Profile


4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-03-2) is a disubstituted pyrazole derivative with molecular formula C₈H₁₀ClN₅ and a molecular weight of 211.65 g/mol . The compound features a 4-chloro-1H-pyrazol-3-amine core N¹-alkylated with a 1-methyl-1H-pyrazol-4-ylmethyl group, yielding a scaffold with one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 61.7 Ų, and a predicted XLogP3 of 0.4 . It is commercially supplied as a research-chemical building block at purities of ≥95% (BOC Sciences, CymitQuimica) to 97% (Leyan, CheMenu) and is annotated in the Therapeutic Target Database (TTD) as an mGluR2 antagonist chemotype (Drug ID D08JPW) [1].

Why 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Cannot Be Casually Replaced by In-Class Pyrazole Analogs


In-class pyrazole-3-amines are not functionally interchangeable because the N¹‑(1-methyl-1H-pyrazol-4-ylmethyl) substituent of CAS 1004452-03-2 simultaneously modulates three pharmacologically relevant physicochemical parameters relative to simpler analogs: it increases TPSA from 43.8–54.7 Ų to 61.7 Ų, adds a third hydrogen-bond acceptor, and introduces two rotatable bonds, yielding a conformational flexibility and polarity profile that differs markedly from 4-chloro-1-methyl-1H-pyrazol-3-amine (TPSA 43.8 Ų, 2 HBA, 0 rotatable bonds) [1]. These differences directly impact ligand-receptor recognition, as underscored by the TTD annotation linking this specific chemotype—but not its simpler congeners—to metabotropic glutamate receptor 2 (mGluR2) [2]. The quantitative evidence below demonstrates that four distinct property dimensions diverge sufficiently to make blind substitution a scientifically unjustifiable risk.

Quantitative Differentiation Evidence for 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Versus Closest Analogs


Topological Polar Surface Area (TPSA) Advantage Over Simpler 4-Chloro-1H-pyrazol-3-amine Congeners

The target compound exhibits a TPSA of 61.7 Ų, which is 17.9 Ų higher than 4-chloro-1-methyl-1H-pyrazol-3-amine (CAS 1006349-08-1; TPSA 43.8 Ų) and 7.0 Ų higher than the unsubstituted 4-chloro-1H-pyrazol-3-amine (TPSA 54.7 Ų) [1][2]. This quantitative increase is attributable to the additional nitrogen atoms in the 1-methylpyrazol-4-ylmethyl substituent and directly influences membrane permeability and solubility parameters relevant to oral bioavailability prediction.

Physicochemical profiling Drug-likeness CNS permeability

Hydrogen-Bond Acceptor Count Differentiates the Target from Simpler Analogs

The target compound possesses 3 hydrogen-bond acceptors (HBA), compared to 2 HBA for both 4-chloro-1-methyl-1H-pyrazol-3-amine and the unsubstituted 4-chloro-1H-pyrazol-3-amine core [1][2]. This additional HBA—derived from the N-methylpyrazole nitrogen in the N¹-substituent—provides an extra pharmacophoric point capable of engaging protein target residues that are inaccessible to the simpler analogs.

Ligand-receptor recognition Pharmacophore modeling Solubility

Rotatable Bond Count and Conformational Flexibility Distinguish the Target from Rigid Analogs

The target compound contains 2 rotatable bonds, compared to 0 rotatable bonds in both 4-chloro-1-methyl-1H-pyrazol-3-amine and 4-chloro-1H-pyrazol-3-amine [1][2]. The methylene bridge connecting the two pyrazole rings introduces conformational degrees of freedom absent in the simpler, fully rigid congeners, affecting the entropic component of target binding and the compound's ability to adopt bioactive conformations.

Conformational analysis Entropic binding penalty Molecular flexibility

Annotated mGluR2 Target Engagement Profile Absent in Closest Structural Analogs

The Therapeutic Target Database (TTD) explicitly annotates this compound (Drug ID D08JPW, synonym PMID25435285-Compound-71) as an antagonist of metabotropic glutamate receptor 2 (mGluR2) [1]. A systematic cross-check of TTD, ChEMBL, and PubChem for the closest structural analogs—4-chloro-1-methyl-1H-pyrazol-3-amine (CAS 1006349-08-1), 4-chloro-1H-pyrazol-3-amine (CAS 54301-34-7), and the regioisomer 4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9)—reveals no mGluR2 target annotation for any of these comparators [2][3]. This represents a qualitative target-annotation difference that cannot be replicated by analog substitution.

Metabotropic glutamate receptor 2 CNS therapeutics Target annotation

Multi-Vendor Supply with Consistent ≥95% Purity Specification Reduces Procurement Risk

The target compound is stocked by at least five independent global vendors—BOC Sciences (≥95%), CymitQuimica/Biosynth (≥95%), Leyan (97%), CheMenu (97%), and Santa Cruz Biotechnology—with documented purity specifications [1]. In contrast, the regioisomer 4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9) is listed by fewer vendors, and the ethyl analog 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is primarily offered as its hydrochloride salt (CAS 1431965-09-1), which introduces counterion variability absent in the target compound's free-base form .

Supply chain robustness Quality assurance Batch consistency

Regiochemical Identity (4-yl vs. 3-yl Attachment) Confirmed by InChI Key and SMILES

The target compound's N¹-substituent is attached at the 4-position of the 1-methylpyrazole ring, confirmed by the unique InChI Key URIVTZZNPMZCEX-UHFFFAOYSA-N and canonical SMILES CN1C=C(C=N1)CN2C=C(C(=N2)N)Cl . The regioisomer 4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9) bears the methylene bridge at the 3-position of the methylpyrazole (SMILES: CN1N=C(CN2N=C(N)C(Cl)=C2)C=C1) [1]. These regioisomers share identical molecular formula and mass (C₈H₁₀ClN₅, 211.65 g/mol) and cannot be distinguished by elemental analysis or mass spectrometry alone; only NMR or chromatographic retention time can resolve them.

Regioisomer differentiation Structural verification Quality control

Evidence-Backed Application Scenarios for Procuring 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine


mGluR2-Focused CNS Drug Discovery: Target-Annotated Starting Point

Based on the TTD annotation linking CAS 1004452-03-2 to mGluR2 antagonism [1], this compound serves as a database-validated entry point for medicinal chemistry programs targeting metabotropic glutamate receptor 2. Its TPSA of 61.7 Ų and XLogP3 of 0.4 place it near the threshold for CNS drug-likeness, making it a suitable scaffold for lead optimization aimed at balancing brain penetration with target engagement. Researchers should prioritize this compound over its non-annotated analogs when initiating an mGluR2 antagonist program, as substitution with 4-chloro-1-methyl-1H-pyrazol-3-amine (TPSA 43.8 Ų, no mGluR2 annotation) would introduce both target-engagement uncertainty and a divergent physicochemical profile.

Kinase Inhibitor Library Design: Extended HBA Pharmacophore

The three hydrogen-bond acceptor sites of the target compound—versus two in simpler 4-chloro-1H-pyrazol-3-amine analogs [2][3]—provide an additional vector for hinge-region or catalytic-site hydrogen bonding in kinase ATP-binding pockets. For fragment-based or focused library design around pyrazole-containing kinase inhibitors, this extended HBA profile can be exploited to probe additional residue interactions (e.g., with the catalytic lysine or DFG-motif aspartate) that are inaccessible to HBA-2 scaffolds.

Structure-Activity Relationship (SAR) Exploration of N¹-Substituent Effects

With 2 rotatable bonds versus 0 in the rigid core analogs , the target compound offers a distinct conformational flexibility profile for SAR studies. Medicinal chemists can systematically compare this scaffold with the rigid 4-chloro-1-methyl-1H-pyrazol-3-amine to isolate the contribution of conformational entropy and linker geometry to target binding affinity and selectivity. The availability of the compound from ≥5 global vendors at consistent ≥95% purity ensures reproducible SAR datasets across multiple laboratories.

Quality-Controlled Intermediate for Multi-Step Synthesis of Proprietary Pyrazole Derivatives

The defined regioisomeric identity (4-yl attachment, confirmed by InChI Key URIVTZZNPMZCEX-UHFFFAOYSA-N) is critical when this compound is used as a synthetic intermediate in patent-protected routes. Unlike the 3-yl regioisomer (CAS 1558503-29-9), which cannot be distinguished by mass spectrometry, CAS 1004452-03-2 offers unambiguous structural identity via its InChI Key. Procurement from vendors providing certificates of analysis with this InChI Key ensures regulatory and IP compliance in GMP-adjacent synthetic workflows.

Quote Request

Request a Quote for 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.